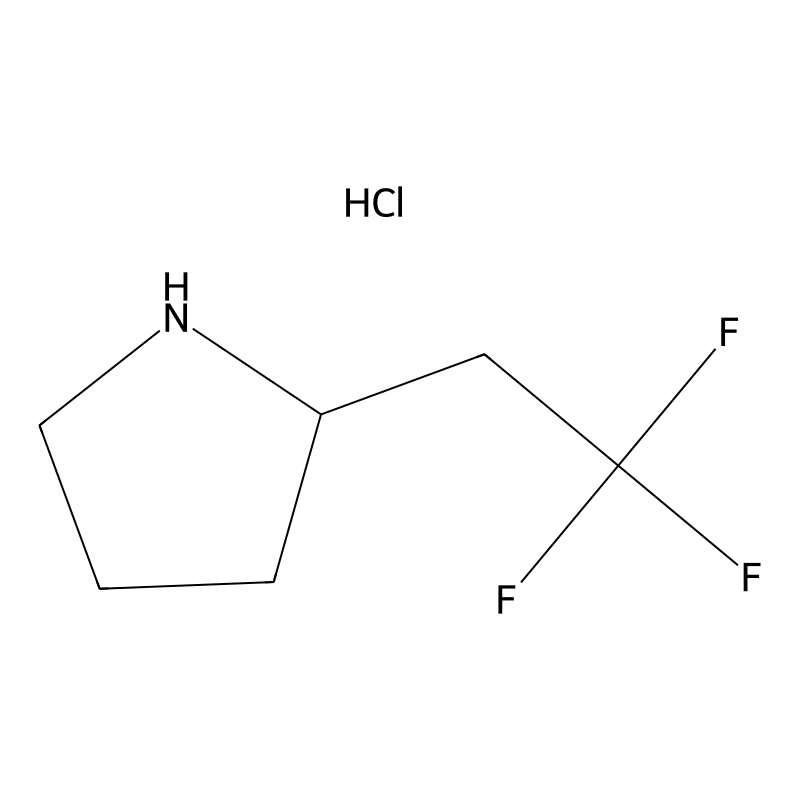2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 189.60 g/mol. It is a hydrochloride salt derived from pyrrolidine, characterized by the presence of a trifluoroethyl group, which contributes to its unique properties. This compound appears as a white to off-white powder and has a purity of approximately 95% . The trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, making it an interesting subject for various research applications.
- The presence of the amine group suggests potential for skin or eye irritation.
- The trifluoromethyl group might influence its stability and reactivity.
- Trifluoromethyl Moiety (CF3): The presence of the trifluoromethyl group (CF3) can enhance various properties like metabolic stability and lipophilicity in drug molecules []. This could be of interest in medicinal chemistry research aimed at developing new drugs with improved pharmacokinetic profiles.
- Pyrrolidine Ring: Pyrrolidine rings are present in many biologically active molecules []. 2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride could serve as a scaffold for the design and synthesis of novel compounds targeting specific biological processes.
The chemical reactivity of 2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the pyrrolidine ring. The trifluoroethyl group can also participate in reactions typical for alkyl halides, such as nucleophilic attack by amines or alcohols. Additionally, the hydrochloride form allows for protonation reactions that may be relevant in biological systems or when interacting with other chemical species.
Research indicates that 2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride exhibits significant biological activity. It has been studied for its potential in medicinal chemistry, particularly in the development of compounds with anticancer properties. The unique trifluoromethyl moiety may enhance interactions with biological targets, increasing potency and selectivity . Its derivatives have shown promising results in inhibiting cancer cell growth in various studies.
The synthesis of 2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride typically involves several steps:
- Formation of Pyrrolidine: Pyrrolidine can be synthesized from gamma-butyrolactone through a reductive amination process.
- Introduction of Trifluoroethyl Group: The trifluoroethyl group can be introduced via alkylation reactions using trifluoroethyl iodide or trifluoroethyl bromide in the presence of a base.
- Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.
These methods may vary based on specific laboratory conditions and desired yields.
2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride has several applications across various fields:
- Medicinal Chemistry: It is used in drug discovery processes aimed at developing new therapeutic agents with improved efficacy against diseases such as cancer.
- Chemical Research: Its unique chemical structure makes it valuable for studying structure-activity relationships in pharmacology.
- Biochemical Studies: The compound can serve as a biochemical probe to explore biological pathways or mechanisms involving pyrrolidine derivatives.
Studies on the interactions of 2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride with biological macromolecules are crucial for understanding its mechanism of action. Preliminary research suggests that it may interact with specific receptors or enzymes involved in metabolic pathways. Further investigation is needed to elucidate these interactions fully and assess their implications for therapeutic applications.
Several compounds share structural similarities with 2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-(Trifluoromethyl)pyrrolidine | 1016725-63-5 | Lacks the ethyl group; used in similar studies. |
| N-(Trifluoroethyl)pyrrolidine-3-carboxamide | 1795277-48-3 | Contains a carboxamide; potential anticancer activity. |
| (S)-2-(Trifluoromethyl)pyrrolidine hydrochloride | 66570518 | Stereoisomer; different biological activity profile. |
Uniqueness: The presence of both the trifluoroethyl group and the pyrrolidine structure in 2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride distinguishes it from these similar compounds. This unique combination enhances its lipophilicity and metabolic stability while providing potential for diverse biological activities.
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








